molecular formula C10H13NO B1316212 4-(3-Buten-1-yloxy)aniline CAS No. 667465-97-6

4-(3-Buten-1-yloxy)aniline

Cat. No.: B1316212
CAS No.: 667465-97-6
M. Wt: 163.22 g/mol
InChI Key: OZSCDMXYGLIPBH-UHFFFAOYSA-N
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Description

4-(3-Buten-1-yloxy)aniline is an organic compound that features an aniline group substituted with a butenyl ether. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of both an aniline and an allyl ether group makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Buten-1-yloxy)aniline can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-hydroxyaniline with 3-buten-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Buten-1-yloxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The allyl ether group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The nitro group in aniline derivatives can be reduced to form amines.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Primary amines.

    Substitution: Nitroanilines or halogenated anilines.

Scientific Research Applications

4-(3-Buten-1-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Buten-1-yloxy)aniline in chemical reactions involves the nucleophilic attack of the aniline nitrogen on electrophilic centers. The allyl ether group can undergo various transformations, such as oxidation or rearrangement, to form reactive intermediates that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Butyn-1-yloxy)aniline: Similar structure but with a triple bond in the butynyl group.

    4-(3-Hydroxy-3-methylbut-1-yn-1-yl)aniline: Contains a hydroxyl group and a triple bond.

    4-(3-Chloro-3-methylbut-1-yn-1-yl)aniline: Contains a chloro group and a triple bond.

Uniqueness

4-(3-Buten-1-yloxy)aniline is unique due to its combination of an aniline group with an allyl ether, providing a balance of reactivity and stability. This makes it a valuable intermediate for various synthetic applications.

Properties

IUPAC Name

4-but-3-enoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSCDMXYGLIPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564914
Record name 4-[(But-3-en-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667465-97-6
Record name 4-[(But-3-en-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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